3-bromo-1-ethyl-1H-pyrazole-5-carboxylicacid
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Overview
Description
3-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 3-position, an ethyl group at the 1-position, and a carboxylic acid group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-3-chloropyridine with 2-bromo-3-nitrobenzoic acid, followed by hydrogenation to yield the desired product . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography. The choice of reagents and catalysts is crucial to achieve efficient production while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds.
Scientific Research Applications
3-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: A similar compound used in the synthesis of pesticides.
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
Uniqueness
3-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7BrN2O2 |
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Molecular Weight |
219.04 g/mol |
IUPAC Name |
5-bromo-2-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-9-4(6(10)11)3-5(7)8-9/h3H,2H2,1H3,(H,10,11) |
InChI Key |
SBQPUGIOFGONHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)Br)C(=O)O |
Origin of Product |
United States |
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